molecular formula C13H13NO2 B12898626 (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one

Katalognummer: B12898626
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: SUOLWWYAEIYNRG-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one (CAS 67867-24-7) is a specialized organic compound with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol [ 1 ]. It belongs to the class of oxazol-5(4H)-ones, which are recognized as versatile synthetic intermediates and privileged scaffolds in organic and medicinal chemistry research. Oxazol-5(4H)-one derivatives, particularly those with arylidene substituents like the closely related (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one, are valuable dipolarophiles in 1,3-dipolar cycloaddition reactions [ 4 ]. These reactions are atom-efficient methods for the stereoselective construction of complex five-membered heterocycles, which are core structures in many bioactive molecules and functional materials [ 4 ]. Furthermore, compounds in this class have been extensively investigated for their solvatochromic properties, exhibiting significant bathochromic shifts in fluorescence emission based on solvent polarity [ 6 ]. This makes them promising candidates for developing environment-sensitive fluorescent probes, biosensors, and applications in nonlinear optics [ 6 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory setting by qualified professionals.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

(4Z)-4-butan-2-ylidene-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO2/c1-3-9(2)11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b11-9-

InChI-Schlüssel

SUOLWWYAEIYNRG-LUAWRHEFSA-N

Isomerische SMILES

CC/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/C

Kanonische SMILES

CCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives. One common method is the reaction of 2-phenyl-2-oxazoline with butan-2-one under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.

    Substitution: The phenyl and butan-2-ylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxazole derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications in research and industry.

Wissenschaftliche Forschungsanwendungen

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolone Derivatives

Structural and Functional Variations

Oxazolone derivatives differ primarily in the substituents at the 4-position (arylidene or alkylidene groups) and modifications to the oxazolone core. These variations significantly alter their physical, chemical, and biological properties. Below is a comparative analysis of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one with structurally analogous compounds:

Table 1: Comparative Data of Selected Oxazolone Derivatives

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physical Properties Synthesis Yield (%) References
(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one Butan-2-ylidene 229.27 Not reported Intermediate for amino acid resolution Not specified
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one 4-Chlorobenzylidene 297.73 187–189.5 Cytotoxic activity (IC₅₀: 12.5 μM) 78
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-Nitrobenzylidene 294.27 246–247 Tyrosinase inhibition, immunomodulation 68
(Z)-4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one Biphenyl-4-ylmethylene 327.37 135 Antioxidant activity (IC₅₀: 18 μM) 96
4-(4-Dimethylaminobenzylidene)-2-phenyloxazol-5(4H)-one 4-Dimethylaminobenzylidene 308.35 Not reported Fluorescent dye applications 85
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one 2-Methylbenzylidene 265.30 Not reported Electrochemical sensor applications 72

Key Findings from Comparative Studies

Biological Activity :

  • Chloro- and nitro-substituted derivatives (e.g., 4-chlorobenzylidene and 4-nitrobenzylidene) exhibit enhanced cytotoxicity and enzyme inhibition due to electron-withdrawing groups that stabilize the oxazolone ring and improve interaction with biological targets .
  • Biphenyl-substituted analogs demonstrate potent antioxidant activity, attributed to extended π-conjugation enhancing radical scavenging .

Physical Properties: Aromatic substituents (e.g., nitrobenzylidene) increase melting points compared to aliphatic groups (e.g., butan-2-ylidene), reflecting stronger intermolecular interactions . Electron-donating groups (e.g., dimethylamino) redshift absorption spectra, making these derivatives suitable for optical applications .

Synthetic Efficiency :

  • Higher yields (>90%) are achieved for biphenyl-substituted oxazolones under optimized conditions, while nitro-substituted analogs require stringent temperature control to avoid byproducts .

Electrochemical Behavior :

  • Azulenyl- and methylbenzylidene-substituted oxazolones show redox activity comparable to organic semiconductors, suggesting utility in electronic materials .

Biologische Aktivität

(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is a synthetic compound belonging to the oxazolone family. Its unique structure, characterized by a butan-2-ylidene group and a phenyl substituent, contributes to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The molecular formula of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is C14H15N2OC_{14}H_{15}N_{2}O, with a molecular weight of approximately 229.28 g/mol. The oxazolone ring structure plays a critical role in its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC14H15N2OC_{14}H_{15}N_{2}O
Molecular Weight229.28 g/mol
Structure TypeOxazolone derivative

Anti-inflammatory Activity

Research has shown that (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one exhibits significant anti-inflammatory properties. A study involving the evaluation of various oxazolone derivatives indicated that compounds with similar structures effectively inhibit lipoxygenase (LOX) and lipid peroxidation, which are key processes in inflammatory responses. The most potent derivatives demonstrated an IC50 value of 41 μM against LOX, highlighting the potential of this compound as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies suggest that (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one may exhibit anticancer properties. Compounds within the oxazolone family have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one can be influenced by modifications to its structure. Variations in substituents on the oxazolone ring can significantly alter the compound's pharmacological profile. For instance, studies have shown that substituents such as methoxy or nitro groups can enhance solubility and bioactivity, leading to improved therapeutic outcomes .

Case Study 1: Lipoxygenase Inhibition

In a comparative study of several oxazolone derivatives, (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one was tested for its ability to inhibit lipoxygenase activity. The results indicated that this compound exhibited comparable inhibition rates to known LOX inhibitors, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of various oxazolone derivatives against common bacterial strains. While specific data on (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is still emerging, related compounds demonstrated significant antibacterial activity, indicating a promising avenue for further exploration .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one?

The compound is typically synthesized via the Erlenmeyer-Plöchl reaction, a well-established method for oxazolone derivatives. For example:

  • Method A : Reacting 2-phenyloxazol-5(4H)-one (hippuric acid azlactone) with 2-methylpropanal in the presence of pyridine, followed by catalytic hydrogenation and acid hydrolysis to isolate the product .
  • Method B : Solvent-free condensation of hippuric acid with aldehydes under microwave irradiation, achieving yields up to 97% with high stereoselectivity for the (Z)-isomer .
    Key validation : HRMS, 1^1H/13^13C NMR, and X-ray crystallography confirm the (Z)-configuration and purity .

Q. Q2. How is the stereochemical integrity of the (Z)-isomer validated experimentally?

The (Z)-configuration is confirmed via:

  • NMR spectroscopy : Distinct chemical shifts for the methylene protons (δ ~7.1–7.2 ppm) and coupling constants (JJ values) in 1^1H NMR .
  • X-ray crystallography : Single-crystal studies reveal planar geometry and bond angles consistent with the (Z)-isomer (e.g., C=C bond length ~1.34 Å) .
  • UV-Vis spectroscopy : Absorption maxima (~380–400 nm) correlate with conjugation in the (Z)-configuration .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the high reactivity of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one in peptide coupling reactions?

The compound undergoes Michael addition-elimination with nucleophiles (e.g., lysine or cysteine residues):

  • Step 1 : Nucleophilic attack at the β-carbon of the α,β-unsaturated carbonyl system, forming a transient enolate intermediate.
  • Step 2 : Elimination of the ethoxy group (if present) or proton transfer, yielding stable adducts (e.g., S-hippuryl modifications in cysteine) .
    Experimental evidence : Kinetic studies using LC-MS show rapid adduct formation (<10 minutes at pH 7.4) .

Q. Q4. How does catalytic Iron(III) phosphate enhance the synthesis of β-amido carbonyl derivatives from this oxazolone?

Iron(III) phosphate acts as a Lewis acid catalyst in domino Friedel-Crafts reactions:

  • Mechanism : The catalyst activates the oxazolone’s carbonyl group, facilitating electrophilic substitution with arenes (e.g., naphthalene) to form indenones or tetralones.
  • Yield optimization : Reaction at 80°C for 6 hours in anhydrous AlCl3_3 achieves ~78% yield of benzo[g]indenones .
    Key data : 1^1H NMR and IR spectra confirm regioselectivity and absence of byproducts .

Q. Q5. What contradictions exist in historical literature regarding the synthesis and characterization of this compound?

Early studies erroneously assigned structures due to:

  • Misinterpretation of NMR data : Overlapping signals for methylene and aromatic protons led to incorrect (E)- or (Z)-assignments .
  • Unverified cyclization pathways : Claims of direct cyclization with salicylaldehyde were disproven; instead, rearrangement to 3-benzoylamino-1-benzopyran-2-one occurs .
    Resolution : Modern techniques (e.g., 2D NMR, X-ray) have standardized structural assignments .

Methodological Challenges

Q. Q6. How can researchers resolve low yields in solvent-free syntheses of this oxazolone?

Strategies include :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 97% yield in 15 minutes) .
  • Catalyst screening : Substituting pyridine with DBU (1,8-diazabicycloundec-7-ene) improves enolate stabilization and regioselectivity .
    Analytical note : Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and purify via recrystallization from ethanol .

Q. Q7. What computational tools predict the photophysical properties of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one?

  • TD-DFT simulations : Accurately predict UV-Vis spectra (λmax ≈ 380–403 nm) by modeling HOMO→LUMO transitions involving the α,β-unsaturated system .
  • Molecular docking : Used to study binding affinity with tyrosinase (ΔG ≈ −8.2 kcal/mol), explaining its role as a tyrosinase inhibitor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.